molecular formula C29H43N7O5 B1666242 AZD8848 CAS No. 866269-28-5

AZD8848

カタログ番号: B1666242
CAS番号: 866269-28-5
分子量: 569.7 g/mol
InChIキー: FEFIBEHSXLKJGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD-8848は、アストラゼネカ株式会社が開発した低分子医薬品です。これは、生来の免疫系において重要な役割を果たすToll様受容体7(TLR7)の選択的アゴニストです。 この化合物は、免疫系疾患、感染症、および耳鼻咽喉科疾患における潜在的な治療応用について調査されてきました .

製法

AZD-8848の合成経路は、主要な中間体の調製から始まり、いくつかの工程を含みます。 最終生成物は、酢酸メチルによるエステル化によって得られます . 産業生産方法は、通常、温度、pH、反応時間などを制御することにより、高い収率と純度を確保するために反応条件を最適化します。

準備方法

The synthetic route for AZD-8848 involves several steps, starting with the preparation of key intermediatesThe final product is obtained through esterification with methyl acetate . Industrial production methods typically involve optimizing reaction conditions to ensure high yield and purity, such as controlling temperature, pH, and reaction time.

化学反応の分析

AZD-8848は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して実行できます。

    還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬が関与する可能性があります。

    置換: 置換反応の一般的な試薬には、ハロゲンやアジ化ナトリウムやシアン化カリウムなどの求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、AZD-8848の酸化は、水酸化誘導体の形成につながる可能性があります .

科学研究の応用

科学的研究の応用

作用機序

AZD-8848は、Toll様受容体7(TLR7)を選択的に活性化することにより、その効果を発揮します。この活性化は、1型インターフェロンやその他のサイトカインの産生につながり、免疫応答の調節を助けます。 関与する分子標的と経路には、最終的に活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB)の活性化と炎症性サイトカインの産生につながるMyD88依存性シグナル伝達経路が含まれます .

類似の化合物との比較

AZD-8848は、その高い選択性と効力により、TLR7アゴニストの中で独特です。類似の化合物には以下が含まれます。

    イミキモド: 尋常性疣贅や基底細胞癌などの皮膚疾患の治療に使用される別のTLR7アゴニスト。

    レシキモド: 癌免疫療法や抗ウイルス療法における用途を持つTLR7/8アゴニスト。

これらの化合物と比較して、AZD-8848は、特に軽度の喘息患者におけるアレルゲン誘発応答の軽減において、前臨床試験および臨床試験で有望な結果を示しています .

類似化合物との比較

AZD-8848 is unique among TLR7 agonists due to its high selectivity and potency. Similar compounds include:

    Imiquimod: Another TLR7 agonist used for the treatment of skin conditions like actinic keratosis and basal cell carcinoma.

    Resiquimod: A TLR7/8 agonist with applications in cancer immunotherapy and antiviral treatments.

Compared to these compounds, AZD-8848 has shown promising results in preclinical and clinical studies, particularly in reducing allergen-induced responses in patients with mild asthma .

生物活性

AZD8848 is a selective Toll-like receptor 7 (TLR7) agonist developed as an antedrug to minimize systemic exposure while maximizing local biological activity. Its primary application is in treating allergic airway diseases, including allergic rhinitis and asthma. The compound undergoes rapid metabolism in plasma, which limits its systemic levels and enhances its safety profile.

This compound acts as a potent TLR7 agonist, stimulating the immune system to shift from a Th2-dominant response to a more balanced Th1 response. This modulation is crucial in managing allergic conditions, where Th2 responses are typically exaggerated.

  • Potency : this compound has an EC50 of approximately 4 nM for inducing interferon-alpha (IFNα) production from human peripheral blood mononuclear cells (PBMCs) and an IC50 of 0.2–1.0 nM for inhibiting interleukin-5 (IL-5), a key cytokine in allergic responses .
  • Selectivity : The compound shows minimal activity against other TLRs, ensuring that its effects are primarily mediated through TLR7 .

Pharmacokinetics

This compound has a very short half-life in human and rat plasma (<0.3 minutes), which is advantageous for reducing systemic exposure. After administration via inhalation, the compound is rapidly cleared from the lungs, with less than 10% remaining after 7 minutes . The following table summarizes key pharmacokinetic data:

ParameterValue
Half-life in plasma<0.3 min
Peak plasma concentration2 nM (5 min post-dose)
Lung clearance<10% remaining after 7 min
Duration of effectUp to 5 days

Efficacy in Allergic Rhinitis and Asthma

Several clinical trials have investigated the efficacy and safety of this compound in patients with allergic rhinitis and asthma.

  • Study on Allergic Rhinitis :
    • Design : Double-blind, randomized, placebo-controlled trial.
    • Dosage : this compound administered intranasally at doses of 30 µg or 60 µg once weekly for five weeks.
    • Results : A significant reduction in the late asthmatic response (LAR) fall in forced expiratory volume in 1 second (FEV1) was observed at one week post-treatment (27% reduction compared to placebo, p=0.035) .
  • Long-term Effects :
    • Following eight weekly doses, this compound maintained significant efficacy against allergen-induced eosinophilia and IL-13 production even after a prolonged period without dosing .

Safety Profile

This compound has been generally well tolerated across studies. The following table summarizes adverse events reported during clinical trials:

Adverse Event TypeThis compound Group (n=26)Placebo Group (n=25)
Any adverse events (%)85%88%
Serious adverse events (%)0%4%
Mild adverse events6570
Moderate adverse events1623
Severe adverse events31

Most reported adverse events were mild, with no fatalities or serious complications attributed to this compound .

Case Studies

A notable case involved a patient with mild asthma who underwent treatment with this compound. Following the administration, there was a marked decrease in eosinophil counts and Th2 cytokine levels post-allergen challenge, indicating a successful modulation of the immune response .

特性

IUPAC Name

methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFIBEHSXLKJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866269-28-5
Record name AZD-8848
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866269285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-8848
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-8848
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322ZMR6920
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 6-amino-2-butoxy-9-{3-[(3-morpholin-4-ylpropyl)amino]propyl}-8-oxo-7,9-dihydro-8H-purine dimaleate (15.00 g, 23.45 mmol) in NMP (54.08 g) was added triethyamine (7.12 g, 70.35 mmol) at 25° C. Then sodium acetoxyborohydride (8.45 g, 39.87 mmol) was added thereto, followed by stirring at 25° C. for 15 minutes. After adding methyl (3-formylphenyl)acetate (6.27 g, 35.18 mol) and stirring at 25° C. for 8 hours, the mixture was cooled to 5° C. and then diluted with cold water (240.00). After adjusting pH to 7 with 10% sodium carbonate solution, a seed crystal was added thereto. After stirring for additional 15 minutes, the mixture was adjusted to pH 8 with 10% sodium carbonate solution and thereto was added water (15 g). After keeping at 5° C. for 1 hour, the resulting white solid was filtered, washed and dried to give the subject compound (12.10 g, 90.6%). The seed crystal used in the above was obtained by the method of the above example 5 without adding a seed crystal as the method of the above Example 5. Purity: 94.81% (HPLC)
Name
Quantity
54.08 g
Type
solvent
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two
Name
sodium acetoxyborohydride
Quantity
8.45 g
Type
reactant
Reaction Step Three
Quantity
6.27 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
15 g
Type
solvent
Reaction Step Eight
Yield
90.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD8848
Reactant of Route 2
Reactant of Route 2
AZD8848
Reactant of Route 3
Reactant of Route 3
AZD8848
Reactant of Route 4
Reactant of Route 4
AZD8848
Reactant of Route 5
Reactant of Route 5
AZD8848
Reactant of Route 6
Reactant of Route 6
AZD8848

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。